molecular formula C12HCl7O B10855612 1,2,3,4,6,7,8-Heptachlorodibenzofuran CAS No. 67652-39-5

1,2,3,4,6,7,8-Heptachlorodibenzofuran

Cat. No.: B10855612
CAS No.: 67652-39-5
M. Wt: 409.3 g/mol
InChI Key: WDMKCPIVJOGHBF-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,2,3,4,6,7,8-Heptachlorodibenzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various chlorinated derivatives, while reduction can result in the removal of chlorine atoms .

Comparison with Similar Compounds

1,2,3,4,6,7,8-Heptachlorodibenzofuran is part of a group of chemicals known as polychlorinated dibenzofurans. Similar compounds include:

This compound is unique due to its specific chlorine substitution pattern, which influences its chemical behavior and toxicological properties .

Properties

IUPAC Name

1,2,3,4,6,7,8-heptachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HCl7O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMKCPIVJOGHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HCl7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052350
Record name 1,2,3,4,6,7,8-Heptachlorodibenzo[b,d]furan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67562-39-4, 38998-75-3, 67652-39-5
Record name 1,2,3,4,6,7,8-Heptachlorodibenzofuran
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptachlorodibenzofurans
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,7,8-Heptachlorodibenzofuran
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 1,2,3,4,6,7,8-heptachloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,7,8-Heptachlorodibenzo[b,d]furan
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Record name 1,2,3,4,6,7,8-Heptachlorodibenzofuran
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Record name 1,2,3,4,6,7,8-HEPTACHLORODIBENZOFURAN
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